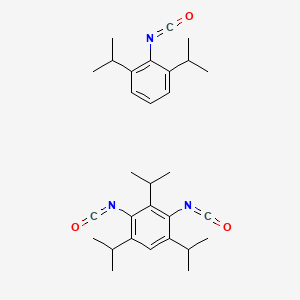
2,6-Piperazinedione,3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperazinedione,3,3-dimethyl- is an organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3rd and 3rd positions and two keto groups at the 2nd and 6th positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,3,3-dimethyl- typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 2,6-Piperazinedione,3,3-dimethyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperazinedione,3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,6-Piperazinedione,3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Piperazinedione,3,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can inhibit the production of certain enzymes and proteins, leading to its biological effects. The compound’s ability to form hydrogen bonds and π-stacking interactions plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: Another derivative of piperazine with similar structural features but different positional isomers.
Piperazine-2,5-dione: A simpler analog without the methyl groups, used in various chemical and biological studies
Uniqueness
2,6-Piperazinedione,3,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
101080-09-5 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.158 |
Nom IUPAC |
3,3-dimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)5(10)8-4(9)3-7-6/h7H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
XTQZTPFSKIZSKF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)CN1)C |
Synonymes |
2,6-Piperazinedione,3,3-dimethyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)

![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)




![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)


